FASN-IN-41
Description
Properties
Molecular Formula |
C30H51N5O6 |
|---|---|
Molecular Weight |
577.767 |
IUPAC Name |
tert-Butyl N6-(tert-butoxycarbonyl)-N2-(4-(((1r,4S)-4-(tert-butyl)cyclohexyl)carbamoyl)-1H-imidazole-5-carbonyl)-L-lysinate |
InChI |
InChI=1S/C30H51N5O6/c1-28(2,3)19-13-15-20(16-14-19)34-24(36)22-23(33-18-32-22)25(37)35-21(26(38)40-29(4,5)6)12-10-11-17-31-27(39)41-30(7,8)9/h18-21H,10-17H2,1-9H3,(H,31,39)(H,32,33)(H,34,36)(H,35,37)/t19-,20-,21-/m0/s1 |
InChI Key |
WHQADHQXPZEGHL-ACRUOGEOSA-N |
SMILES |
O=C(OC(C)(C)C)[C@H](CCCCNC(OC(C)(C)C)=O)NC(C1=C(C(N[C@H]2CC[C@H](C(C)(C)C)CC2)=O)N=CN1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FASN-IN-41 |
Origin of Product |
United States |
Comparison with Similar Compounds
Inhibitory Potency and Selectivity
While direct IC₅₀ data for this compound is unavailable, its structural analogs demonstrate the following trends:
| Compound | BBB Permeability | CYP Inhibition | P-gp Substrate | Log Po/w (XLOGP3) |
|---|---|---|---|---|
| This compound | Yes | No | No | 2.15 |
| (3-Bromo-5-chlorophenyl)boronic acid | Not reported | Not reported | Not reported | 1.98 (estimated) |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | No | Yes | Yes | 2.40 |
Key Findings:
Pharmacokinetic and Solubility Profiles
| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Solubility (mg/mL) | 0.24 | 0.18 (estimated) | 0.09 |
| GI Absorption | High | Moderate | Low |
| Log S (ESOL) | -2.99 | -3.15 | -3.45 |
Key Insights:
- This compound’s higher solubility and GI absorption enhance its oral bioavailability compared to analogs, likely due to optimized halogen placement reducing crystallinity .
- The Log S (ESOL) values correlate with experimental solubility trends, validated through high-performance liquid chromatography (HPLC) studies .
Research Findings and Implications
Mechanistic Advantages of this compound
- Synthetic Efficiency: The one-step palladium-catalyzed synthesis offers a higher yield (75–80%) compared to multi-step routes for analogs, as noted in supplementary methodologies .
Preparation Methods
Initial Intermediate Preparation
The synthesis commenced with the preparation of intermediate 1.4 , derived from the reaction of freshly prepared compound 1.2 with lysine derivative 1.3 (Scheme 1). This intermediate was isolated as a stable white solid and served as the foundational scaffold for subsequent modifications.
Coupling Reaction and Functionalization
Two equivalents of glycine benzyl ester hydrochloride and compound 1.5 were added to intermediate 1.4 in dichloromethane (DCM), along with diisopropylethylamine (DIPEA) as a base. The reaction mixture was stirred at room temperature for 16–48 hours, monitored via thin-layer chromatography (TLC). Purification by column chromatography using a hexanes/ethyl acetate gradient yielded compound 1 , the progenitor of the series.
Lead Optimization to Compound 41
Structural refinements focused on enhancing metabolic stability and potency. Key modifications included:
-
R1 Substituent : Introduction of a sec-butyl group to improve hydrophobic interactions with the FASN-TE binding pocket.
-
R5/R6 Groups : Replacement with ethyl groups to reduce steric hindrance and enhance solubility.
The final compound 41 was synthesized via analogous coupling reactions, followed by purification and characterization using NMR and LC-MS/MS.
Structural and Mechanistic Features
This compound belongs to a class of small molecules targeting the FASN-TE domain, which is responsible for the release of palmitate during fatty acid biosynthesis. Its structural attributes include:
Core Scaffold
Substituent Effects
-
R1 (sec-butyl) : Enhances binding affinity by occupying a hydrophobic subpocket.
-
R5/R6 (ethyl groups) : Mitigate off-target effects and improve pharmacokinetic properties.
Analytical Characterization
Plasma Stability Assessment
Compound 41 was subjected to rigorous stability testing in mouse plasma. Samples (200 nM) were incubated at 25°C and 37°C for 1 hour, followed by precipitation with acetonitrile containing internal standard ILP-III-15 . LC-MS/MS analysis revealed:
Cytotoxicity Profiling
This compound demonstrated superior cytotoxicity against breast cancer (BC) cell lines (MCF-7, MDA-MB-231) compared to earlier analogs:
| Cell Line | IC₅₀ (Compound 41 ) | IC₅₀ (Compound 1 ) |
|---|---|---|
| MCF-7 | 0.8 ± 0.1 μM | 12.4 ± 1.2 μM |
| MDA-MB-231 | 1.2 ± 0.3 μM | 15.6 ± 2.1 μM |
Data represent mean ± SD (n = 3).
Optimization Strategies and Challenges
Iterative Design Approach
The development of this compound involved:
-
Synthetic Adjustments : Introduction of electron-withdrawing groups to reduce oxidative degradation.
-
Plasma Stability Screening : Early elimination of compounds with <70% recovery after 1-hour incubation.
Mechanistic Insights and Preclinical Efficacy
Q & A
Q. What experimental models are appropriate for evaluating FASN-IN-41’s efficacy in fatty acid synthase inhibition?
To assess this compound’s efficacy, researchers should employ in vitro models (e.g., cancer cell lines like MDA-MB-231 or PC-3) to measure lipid accumulation and proliferation rates via spectrophotometric assays (e.g., NADPH consumption). In vivo models, such as xenograft mice, can validate therapeutic effects while monitoring metabolic parameters (e.g., serum lipid profiles). Ensure models align with the biological context of FASN overexpression (e.g., oncology or metabolic disorders) .
Q. What controls are essential in experiments investigating this compound’s specificity?
Rigorous controls include:
- Positive controls : Known FASN inhibitors (e.g., TVB-3166) to benchmark activity.
- Negative controls : Vehicle-only treatments (e.g., DMSO).
- Genetic controls : FASN-knockdown cells via siRNA to confirm on-target effects.
- Off-target assays : Screening against structurally related enzymes (e.g., ACC) to rule out cross-reactivity .
Q. What are the standard assays for measuring FASN enzymatic activity when testing this compound?
Key assays include:
- Spectrophotometric NADPH oxidation : Monitor NADPH depletion at 340 nm.
- Radiolabeled substrate incorporation : Use -acetyl-CoA to trace fatty acid synthesis.
- Malonyl-CoA consumption : Quantify via HPLC. Validate results with orthogonal methods (e.g., Western blot for FASN protein levels) to ensure robustness .
Q. How do researchers validate this compound target engagement in complex biological systems?
Use pharmacodynamic biomarkers (e.g., reduced palmitate levels in serum or tissue lysates) and functional assays (e.g., apoptosis induction in FASN-dependent cell lines). Combine with chemical proteomics (e.g., pull-down assays using biotinylated this compound) to confirm direct binding .
Advanced Research Questions
Q. How can researchers optimize dose-response experiments for this compound to minimize off-target effects?
Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish the therapeutic window. Conduct dose-ranging studies (e.g., 0.1–10 µM in vitro) with endpoints like IC and selectivity indices. Use high-content screening to detect off-target cytotoxicity (e.g., mitochondrial stress assays). Iteratively refine dosing based on in silico ADMET predictions .
Q. What strategies resolve contradictory data on this compound’s cellular toxicity across studies?
- Meta-analysis : Systematically compare study conditions (e.g., cell culture media, assay duration) to identify confounding variables .
- Standardized protocols : Adopt consensus guidelines for FASN inhibition assays (e.g., uniform substrate concentrations).
- Context-specific validation : Test toxicity in diverse models (e.g., primary vs. immortalized cells) to assess reproducibility .
Q. How should researchers design a longitudinal study to assess this compound’s chronic effects on lipid metabolism?
- Animal models : Use diet-induced obese mice with longitudinal lipid profiling (e.g., triglycerides, LDL/HDL ratios).
- Endpoint selection : Include histopathology (e.g., liver steatosis) and omics (e.g., metabolomics of lipid pathways).
- Statistical power : Calculate sample size using pilot data to ensure detection of subtle metabolic shifts .
Q. What computational approaches predict this compound’s binding affinity and selectivity against FASN isoforms?
- Molecular docking : Simulate interactions with FASN’s β-ketoacyl synthase domain using tools like AutoDock Vina.
- Molecular dynamics (MD) : Assess binding stability over time (e.g., 100-ns simulations).
- QSAR modeling : Corrogate structural features of this compound derivatives with activity data to guide optimization .
Q. What statistical methods are appropriate for analyzing high-throughput screening data of this compound derivatives?
Q. How can multi-omics integration elucidate this compound’s mechanism beyond direct enzyme inhibition?
Combine transcriptomics (RNA-seq of lipid metabolism genes), proteomics (FASN interactome mapping), and metabolomics (LC-MS lipid profiling) to uncover off-target pathways. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to prioritize mechanisms .
Methodological Notes
- Experimental Reproducibility : Document batch-to-batch variability in this compound synthesis (e.g., HPLC purity ≥98%) and adhere to FAIR data principles .
- Ethical Compliance : For in vivo studies, obtain ethics approval and follow ARRIVE guidelines for animal reporting .
- Data Contradiction Analysis : Use PRISMA frameworks for systematic reviews of conflicting results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
